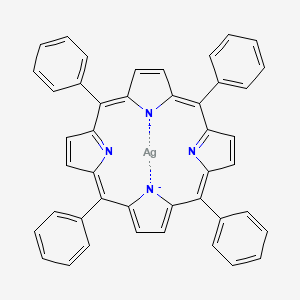

meso-Tetraphenylporphyrin-Ag(II)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

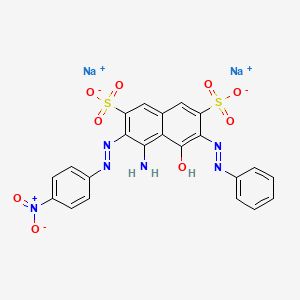

Meso-Tetraphenylporphyrin-Ag(II), or TPP-Ag(II), is a synthetic porphyrin macrocycle containing four phenyl rings and a central metal atom, typically silver. It is a versatile material that has a wide range of applications in scientific research and has been studied extensively in the last few decades. TPP-Ag(II) is a useful tool for studying the structure and function of proteins, as well as for developing new catalytic agents and drug delivery systems.

Scientific Research Applications

Surface Chemistry and Interface Reactions

A study by Kretschmann et al. (2007) showcased the ability of adsorbed meso-tetraphenylporphyrin molecules to coordinate Zn atoms from a pre-deposited Ag(111) surface, forming a complex identical to directly deposited tetraphenylporphyrinato-zinc(II). This reaction under ultrahigh vacuum conditions is an example of oxidative dissolution of a metal by a large organic ligand, providing insights into surface chemistry and interface reactions (Kretschmann et al., 2007).

Catalysis

Gui-Tian Cheng et al. (2003) demonstrated the efficiency of Iron(II) meso-tetraphenylporphyrin as a catalyst for the selective olefination of aromatic and aliphatic aldehydes using ethyl diazoacetate. This process achieved excellent yields and high selectivity for the E-isomer, indicating the compound's potential in catalytic applications (Cheng et al., 2003).

Metal-Organic Interfaces

Papageorgiou et al. (2013) reported a novel approach employing metal-organic chemical vapor deposition to create complex metal-organic interfaces. This involved the reaction of meso-tetraphenylporphyrin derivatives on Ag(111) with a metal carbonyl precursor under vacuum conditions, leading to the formation of a meso-tetraphenylporphyrin cyclodehydrogenation product that readily undergoes metalation. This process yields a single and thermally robust layer of Ru metalloporphyrins, showcasing a potential application in the fabrication of metal-organic frameworks (Papageorgiou et al., 2013).

Safety and Hazards

Meso-Tetraphenylporphyrin-Ag(II) can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment and ensuring adequate ventilation are advised .

Future Directions

The synthesis of meso-tetraphenylporphyrin and its metallated derivatives has been optimized to align with the principles of green chemistry . This includes a microwave-assisted, microscale synthesis of H2TPP and alternative routes toward its metallation . These developments hold promise for the future of mechanochemical synthetic protocols for porphyrins and related classes of compounds .

Properties

IUPAC Name |

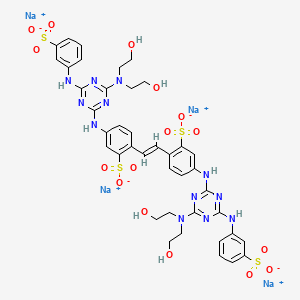

silver;5,10,15,20-tetraphenylporphyrin-22,24-diide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H28N4.Ag/c1-5-13-29(14-6-1)41-33-21-23-35(45-33)42(30-15-7-2-8-16-30)37-25-27-39(47-37)44(32-19-11-4-12-20-32)40-28-26-38(48-40)43(31-17-9-3-10-18-31)36-24-22-34(41)46-36;/h1-28H;/q-2; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYBNONXXAQLKNO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=CC=C8)C=C4)C9=CC=CC=C9)[N-]3.[Ag] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H28AgN4-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

720.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.